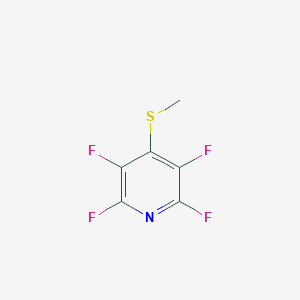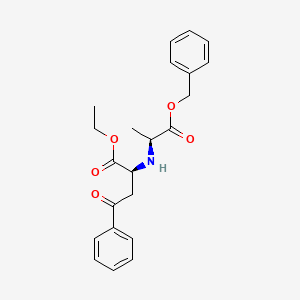
(S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, a benzyloxy group, and a phenylbutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable protecting group.
Amino acid coupling: The benzyloxy intermediate is then coupled with an amino acid derivative under specific conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It is used in assays to understand its binding affinity and specificity towards various biological targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is investigated for its efficacy in treating certain diseases and conditions, particularly those involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure makes it a valuable component in the formulation of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Ethyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
- ®-Ethyl 2-((®-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
- (S)-Methyl 2-(((S)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-oxo-4-phenylbutanoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and therapeutic potential.
Propriétés
Numéro CAS |
87269-98-5 |
|---|---|
Formule moléculaire |
C22H25NO5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
ethyl (2S)-4-oxo-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H25NO5/c1-3-27-22(26)19(14-20(24)18-12-8-5-9-13-18)23-16(2)21(25)28-15-17-10-6-4-7-11-17/h4-13,16,19,23H,3,14-15H2,1-2H3/t16-,19-/m0/s1 |
Clé InChI |
UPKXHAFBNBTYBD-LPHOPBHVSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)

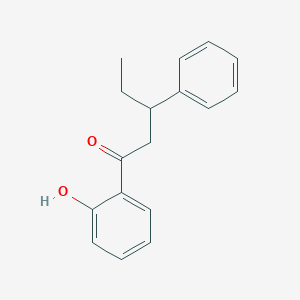
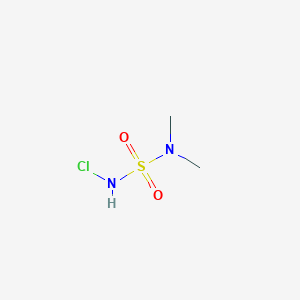

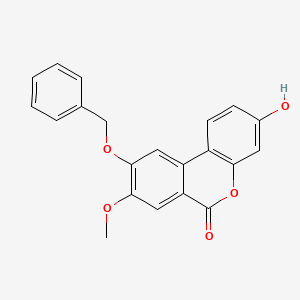

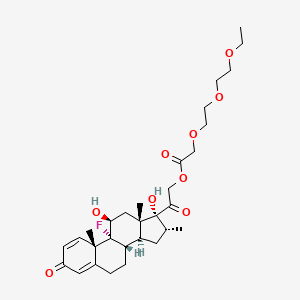
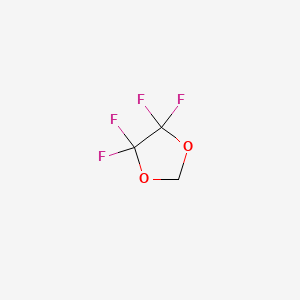
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
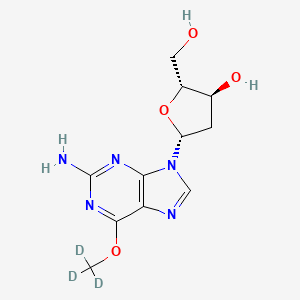
![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)

